molecular formula C₁₅H₂₉NO₅ B1145624 3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) CAS No. 875668-60-3

3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)

Cat. No.: B1145624
CAS No.: 875668-60-3
M. Wt: 303.39
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Description

3-Hydroxyoctanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers) is a compound that belongs to the class of carnitine derivatives. Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids. The compound is characterized by the presence of a hydroxyl group on the octanoyl chain and the carnitine moiety, which is essential for the transport of fatty acids into the mitochondria for β-oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt typically involves the esterification of octanoic acid with ®-carnitine. The reaction is catalyzed by an acid or base, and the conditions are optimized to favor the formation of the desired product. The reaction can be carried out in various solvents, including methanol, ethanol, or water, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyoctanoyl ®-Carnitine Inner Salt undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Formation of 3-oxooctanoyl ®-carnitine or octanoic acid derivatives.

    Reduction: Formation of 3-hydroxyoctanoyl ®-carnitine alcohol.

    Substitution: Formation of halogenated or aminated derivatives of 3-hydroxyoctanoyl ®-carnitine.

Scientific Research Applications

3-Hydroxyoctanoyl ®-Carnitine Inner Salt has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.

    Medicine: Explored for potential therapeutic applications in metabolic disorders and cardiovascular diseases.

    Industry: Utilized in the production of dietary supplements and functional foods aimed at enhancing fatty acid metabolism.

Mechanism of Action

The mechanism of action of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial transport proteins.

Comparison with Similar Compounds

Similar Compounds

    Acetyl-L-carnitine: Another carnitine derivative involved in fatty acid metabolism.

    Propionyl-L-carnitine: Used for its potential benefits in cardiovascular health.

    L-carnitine: The parent compound, essential for fatty acid transport and metabolism.

Uniqueness

3-Hydroxyoctanoyl ®-Carnitine Inner Salt is unique due to the presence of the hydroxyl group on the octanoyl chain, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

875668-60-3

Molecular Formula

C₁₅H₂₉NO₅

Molecular Weight

303.39

Synonyms

(2R)-3-Carboxy-2-[(3-hydroxy-1-oxooctyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt; 

Origin of Product

United States

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